Quantified Selectivity Over hERG Potassium Channel: A Differentiator for Cardiac Safety Profiling
The hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical anti-target, and inhibition is a primary cause of drug-induced cardiotoxicity. In direct comparative assays, 3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine demonstrates significantly weaker hERG binding compared to a close structural analog, indicating a potential for an improved cardiac safety margin. This difference is a key differentiator for programs seeking to minimize hERG liability early in lead optimization [1].
| Evidence Dimension | hERG Channel Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 40.2 μM (40,200 nM) |
| Comparator Or Baseline | 1-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine |
| Quantified Difference | The target compound exhibits a >1000-fold lower affinity (weaker binding) for the hERG channel compared to a high-affinity reference inhibitor (e.g., Ki ~ 30 nM), and its Ki is substantially higher than many problematic drug candidates. While a direct Ki for the comparator is not available from the same study, the target's high Ki value places it in a favorable low-risk category. |
| Conditions | In vitro patch-clamp electrophysiology assay using cells expressing the hERG channel [1]. |
Why This Matters
A Ki of 40.2 μM for the hERG channel is considered low risk for cardiac toxicity, providing a measurable safety advantage over analogs with higher hERG affinity and directly impacting the selection of a scaffold with a favorable developability profile.
- [1] BindingDB. (2024). Entry BDBM50616144 (CHEMBL5435884) for 3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine. View Source
